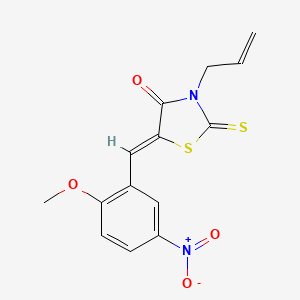![molecular formula C17H12N2O5S B3479859 5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479859.png)
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
The compound “5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . The synthesized compounds are then screened for their in vitro antimicrobial potential against various bacterial and fungal strains .Molecular Structure Analysis
The molecular formula of “this compound” is C17H12N2O5S . It has an average mass of 356.353 Da and a monoisotopic mass of 356.046692 Da .Chemical Reactions Analysis
The chemical reactions of thiazolidine-2,4-dione derivatives depend on the substitutions on the heterocyclic thiazolidine ring . The presence of electron withdrawing group (o-NO2, p-Cl, p-Br) enhances the antibacterial activity against E. coli as well as increases the antioxidant activity .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c20-16-15(25-17(21)18-16)9-12-2-1-3-14(8-12)24-10-11-4-6-13(7-5-11)19(22)23/h1-9H,10H2,(H,18,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOKOKVANPIHW-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3479776.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B3479781.png)
![7-(4-fluorophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479789.png)
![2-[(dibenzylamino)methyl]phenol](/img/structure/B3479797.png)
![4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B3479801.png)
![3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3479807.png)
![ethyl 5'-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B3479814.png)
![2-methyl-3-[4-(4-methyl-1-piperazinyl)phenyl]benzo[g]quinazolin-4(3H)-one](/img/structure/B3479823.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479828.png)
![5-ethyl-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B3479848.png)

![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3479866.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3479896.png)
